Etanoato de cianometilo

Descripción general

Descripción

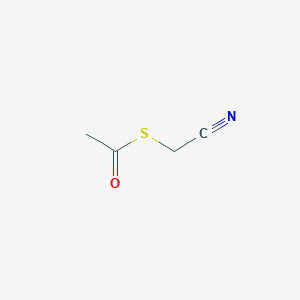

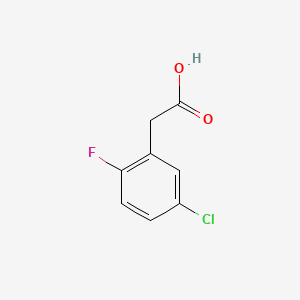

Cyanomethyl ethanethioate is a chemical compound with the molecular formula C4H5NOS and a molecular weight of 115.16 . It is also known by its IUPAC name, O-(cyanomethyl) ethanethioate .

Synthesis Analysis

The synthesis of Cyanomethyl ethanethioate has been reported in the literature. One method involves the use of an isothiouronium salt as a reagent for the operationally simple synthesis of cyanomethyl thioesters . This method avoids the use of thiols and has high functional group tolerance .

Molecular Structure Analysis

The InChI code for Cyanomethyl ethanethioate is 1S/C4H5NOS/c1-4(7)6-3-2-5/h3H2,1H3 . The InChI Key is XWBVJARWDHXWKG-UHFFFAOYSA-N .

Chemical Reactions Analysis

Cyanomethyl ethanethioate can be engaged in amide synthesis in either a two-step or one-pot fashion . The products can be used in the synthesis of annulated heterocycles based on chromeno framework such as chromeno-imidazo pyridines and isoquinolines, imidazo-thiazines, imidazo-carbolines, azepines, etc .

Physical and Chemical Properties Analysis

Cyanomethyl ethanethioate has a boiling point of 226-227 °C (lit.), a density of 1.176 g/mL at 25 °C (lit.), and a refractive index of n 20/D 1.495 (lit.) . It is a brown liquid .

Aplicaciones Científicas De Investigación

Síntesis Química

El Etanoato de cianometilo se utiliza en la síntesis química . Su peso molecular es 115.16 y su fórmula lineal es C4H5NOS . Se utiliza a menudo en la síntesis de diversos compuestos orgánicos debido a su reactividad .

Cianoacetilación de Aminas

El this compound desempeña un papel crucial en la cianoacetilación de aminas . Este proceso implica la preparación de N-cianoacetamidas, que se consideran uno de los precursores más importantes para la síntesis heterocíclica .

Formación de Compuestos Biológicamente Activos

El compuesto se utiliza en la formación de compuestos biológicamente activos . Las funciones ciano y carbonilo de estos compuestos permiten reacciones con reactivos bidentados comunes para formar una variedad de compuestos heterocíclicos .

Síntesis de Derivados de Cianoacetamida

El this compound se utiliza en la síntesis de derivados de cianoacetamida . Estos derivados tienen diversas actividades biológicas y han atraído la atención de los bioquímicos en la última década .

Desarrollo de Agentes Quimioterapéuticos

Se está explorando el potencial del compuesto para desarrollar mejores agentes quimioterapéuticos . Las N-aril y/o heteril cianoacetamidas, que pueden sintetizarse utilizando this compound, se están estudiando por su potencial para construir diversos heterociclos orgánicos .

Cianometilación de Hidrocarburos

El this compound se utiliza en la cianometilación de hidrocarburos alifáticos . Este proceso implica la disociación oxidativa del enlace C–H tanto del acetonitrilo como de los hidrocarburos alifáticos para formar cada radical correspondiente .

Mecanismo De Acción

Mode of Action

It’s known that cyanomethyl compounds can participate in various chemical reactions, such as cyanoacetylation and radical cyanomethylation , which could potentially influence its interaction with its targets.

Biochemical Pathways

Cyanomethyl compounds are known to be involved in various chemical reactions, which could potentially affect multiple biochemical pathways .

Pharmacokinetics

Computational assays have predicted favorable adme properties for similar cyanomethyl compounds .

Result of Action

Cyanomethyl compounds are known to participate in various chemical reactions, which could potentially result in a wide range of molecular and cellular effects .

Safety and Hazards

Análisis Bioquímico

Biochemical Properties

Cyanomethyl ethanethioate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with nitrilase enzymes, which catalyze the hydrolysis of nitriles to carboxylic acids and ammonia. This interaction is crucial for the detoxification of nitriles in biological systems. Additionally, cyanomethyl ethanethioate can interact with thiol-containing proteins, forming covalent bonds that can alter the protein’s function and activity .

Cellular Effects

Cyanomethyl ethanethioate has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, cyanomethyl ethanethioate can inhibit the activity of certain kinases, leading to altered phosphorylation states of key signaling proteins. This can result in changes in gene expression patterns and metabolic fluxes within the cell. Moreover, cyanomethyl ethanethioate can induce oxidative stress by generating reactive oxygen species, which can further impact cellular functions .

Molecular Mechanism

The molecular mechanism of cyanomethyl ethanethioate involves its interaction with specific biomolecules. It can bind to the active sites of enzymes, either inhibiting or activating their activity. For example, cyanomethyl ethanethioate can act as a competitive inhibitor for certain enzymes, preventing the binding of their natural substrates. This inhibition can lead to the accumulation of specific metabolites and disrupt normal cellular processes. Additionally, cyanomethyl ethanethioate can modulate gene expression by interacting with transcription factors and altering their binding to DNA .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of cyanomethyl ethanethioate can change over time. The compound’s stability and degradation are important factors to consider. Cyanomethyl ethanethioate is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light and heat. Long-term exposure to cyanomethyl ethanethioate can lead to cumulative effects on cellular function, including changes in gene expression and metabolic activity. These temporal effects are crucial for designing experiments and interpreting results .

Dosage Effects in Animal Models

The effects of cyanomethyl ethanethioate can vary with different dosages in animal models. At low doses, cyanomethyl ethanethioate may have minimal effects on cellular function. At higher doses, it can induce toxic effects, including oxidative stress, inflammation, and cell death. Threshold effects have been observed, where a certain dosage level triggers significant changes in cellular and physiological responses. Understanding these dosage effects is essential for determining safe and effective concentrations of cyanomethyl ethanethioate for various applications .

Metabolic Pathways

Cyanomethyl ethanethioate is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450s, which catalyze the oxidation of the compound to form various metabolites. These metabolites can further participate in biochemical reactions, influencing metabolic flux and metabolite levels. Additionally, cyanomethyl ethanethioate can affect the activity of key metabolic enzymes, altering the overall metabolic profile of the cell .

Transport and Distribution

The transport and distribution of cyanomethyl ethanethioate within cells and tissues are mediated by specific transporters and binding proteins. Once inside the cell, cyanomethyl ethanethioate can be transported to different cellular compartments, including the cytoplasm, nucleus, and mitochondria. The compound’s distribution can affect its localization and accumulation, influencing its overall activity and function. Understanding the transport mechanisms is crucial for predicting the compound’s behavior in biological systems .

Subcellular Localization

Cyanomethyl ethanethioate exhibits specific subcellular localization patterns. It can be targeted to various organelles, including the endoplasmic reticulum, Golgi apparatus, and lysosomes. The localization is often mediated by targeting signals and post-translational modifications that direct the compound to specific compartments. The subcellular localization of cyanomethyl ethanethioate can influence its activity and interactions with other biomolecules, affecting its overall function in the cell .

Propiedades

IUPAC Name |

S-(cyanomethyl) ethanethioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5NOS/c1-4(6)7-3-2-5/h3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMDLKUYYOPPWRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)SCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70380604 | |

| Record name | cyanomethyl ethanethioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70380604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59463-56-8 | |

| Record name | cyanomethyl ethanethioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70380604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-{[2-(2,4-dichlorophenyl)-2-(methoxyimino)ethyl]sulfanyl}benzenecarboxylate](/img/structure/B1350533.png)

![2-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}acetohydrazide](/img/structure/B1350562.png)

![6-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine](/img/structure/B1350563.png)